molecular formula C16H13N5O4S B2999933 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 896320-58-4

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Katalognummer: B2999933
CAS-Nummer: 896320-58-4
Molekulargewicht: 371.37
InChI-Schlüssel: NCVOLVMVXQYAKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is a synthetic derivative based on a pyrido[1,2-a][1,3,5]triazin-4-one core structure , a heterocyclic framework known to exhibit diverse biological activities . The structure is functionalized with a sulfanylacetamide bridge linked to a 4-nitrophenyl group , which may influence its electronic properties and interaction with biological targets. Compounds featuring the pyridotriazinone scaffold, along with related azolo-triazines, have been investigated for their potential antiviral properties . Furthermore, structurally similar sulfanylacetamide derivatives are frequently explored in pharmaceutical research for their potential as key intermediates or for their antimicrobial activity . This combination of features makes this acetamide derivative a valuable candidate for researchers conducting screening assays, structure-activity relationship (SAR) studies, and investigating new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVOLVMVXQYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural features and properties of the target compound with four analogs from and one from :

Compound Name / ID Core Heterocycle Substituents on Acetamide Nitrogen Molecular Weight (g/mol) Physical State
Target: 2-({7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one 4-Nitrophenyl Not provided Not provided
8t () 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl 428.5 Brown amorphous solid
8v () 1,3,4-Oxadiazole 2-Methyl-6-nitrophenyl 423 Light brown amorphous powder
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Benzene 4-Chloro-2-nitrophenyl + methylsulfonyl 302.7 (calculated) Yellow crystals

Key Observations:

  • Heterocyclic Core: The target’s pyrido-triazin system is distinct from the oxadiazole cores in compounds, which may alter electronic properties and binding modes.
  • Nitrophenyl Groups: Both the target and 8v () feature nitro groups, but their positions differ (para in the target vs. ortho in 8v). This positional variation impacts steric and electronic effects .
  • Molecular Weight: The target’s molecular weight is likely higher than 8v due to the pyrido-triazin core, which could influence pharmacokinetics.

Crystallographic and Structural Data

  • Compound: Exhibits intermolecular C–H⋯O interactions and a twisted nitro group relative to the benzene ring. Similar interactions in the target compound could stabilize its solid-state structure .
  • Thiophene Analog (): The compound N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide shares a triazin core but incorporates thiophene and acetylphenyl groups. Such substitutions may enhance π-π stacking or metabolic stability compared to the target’s nitrophenyl group .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyridotriazine core followed by sulfanyl and acetamide functionalization. A reflux-based approach using acetic anhydride as a solvent and acylating agent is commonly employed, as demonstrated in analogous N-(substituted phenyl)acetamide syntheses . Key steps include:

  • Core Formation: Condensation of 7-methyl-4-oxo-pyridotriazine precursors under acidic conditions.
  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives.
  • Acetamide Coupling: Reaction with 4-nitroaniline in the presence of coupling agents like EDCI/HOBt.
    Optimization Tips:
  • Control reaction temperature (80–100°C) to prevent side reactions.
  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before proceeding .

Advanced Question: How can structural ambiguities arising from conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. To resolve these:

  • Dynamic NMR Studies: Perform variable-temperature NMR to detect rotational barriers or tautomeric equilibria.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
  • Complementary Techniques: Employ IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures (e.g., C–H⋯O interactions) .
    Example: In related acetamides, nitro group torsion angles in X-ray structures (e.g., -16.7° and 160.9°) were validated via DFT-optimized geometries .

Basic Question: What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA/MS: Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • 1H/13C NMR: Confirm substituent positions (e.g., sulfanyl group at C2 of pyridotriazine, nitro group at C4 of phenyl) via characteristic shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Elemental Analysis: Validate molecular formula (C16H12N6O4S) with ≤0.4% deviation .

Advanced Question: What experimental strategies are effective for elucidating this compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Conduct time-dependent inhibition assays (e.g., with acetylcholinesterase or kinases) to determine IC50 and inhibition constants (Ki) .
  • Docking Studies: Use AutoDock Vina to model interactions between the compound’s sulfanyl-acetamide moiety and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .
    Example: Analogous pyridotriazine derivatives showed nanomolar Ki values against DNA methyltransferases via π-π stacking with adenine residues .

Data Contradiction Management: How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability via liver microsome assays. Poor in vivo activity may stem from rapid Phase I/II metabolism .
  • Formulation Optimization: Use nanoemulsions or liposomal carriers to enhance solubility and tissue penetration .
  • Dose-Response Validation: Repeat in vivo studies with adjusted dosing regimens (e.g., q.d. vs. b.i.d.) to account for clearance rates .
    Example: A related N-(4-nitrophenyl)acetamide derivative showed improved in vivo antitumor activity after PEGylation to reduce renal excretion .

Advanced Question: What computational approaches are recommended for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Reactivity Mapping: Use Fukui function analysis (via Gaussian 09) to identify electrophilic/nucleophilic sites. The sulfanyl group and pyridotriazine carbonyl are likely reactive centers .
  • MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis pathways .
  • QSAR Modeling: Corrate substituent electronic parameters (Hammett σ) with experimental reactivity data for analog design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.